molecular formula C22H22N2O5 B2401259 Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-83-0

Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No.: B2401259
CAS No.: 868223-83-0
M. Wt: 394.427
InChI Key: CURXCLAIQYTMOA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate (CAS: 868223-81-8) is a synthetic organic compound with the molecular formula C21H20N2O5 and a molecular weight of 380.4 g/mol . Its structure comprises:

  • An ethyl oxyacetate moiety linked to the 5-position of an isoquinolinone ring.
  • A 2-methylanilino group connected via a 2-oxoethyl chain to the 2-position of the isoquinolinone core.

Properties

IUPAC Name

ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-28-21(26)14-29-19-10-6-8-17-16(19)11-12-24(22(17)27)13-20(25)23-18-9-5-4-7-15(18)2/h4-12H,3,13-14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURXCLAIQYTMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate involves multiple steps. The initial step typically includes the formation of the isoquinolinone core, followed by the introduction of the ethyl ester and the methylanilino group. Common synthetic methods include:

    Nucleophilic Substitution: Direct substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway.

    Reduction of Nitroarenes: Reduction of nitroarenes to form anilines, which can then be further functionalized.

    Palladium-Catalyzed Amination: Utilization of palladium catalysts to facilitate the amination of aryl halides.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and ester functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has shown potential as a scaffold for drug development due to its unique structural features. The isoquinoline core is known for its diverse biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study demonstrated that modifications to the anilino group could enhance antiproliferative activity against breast cancer cells (MCF-7) with IC50 values ranging from 1.9 to 7.52 µg/mL .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds related to this compound. Studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive bacteria, indicating their applicability in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have reported that it can reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a recent study published in 2023, researchers synthesized several derivatives based on this compound. One derivative exhibited significant cytotoxicity against human HCT-116 colorectal cancer cells, with an IC50 value indicating promising anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound and its derivatives. A derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Case Study 3: Inflammation Modulation

A separate study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and histological markers of inflammation compared to control groups, suggesting therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism by which Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of isoquinolinone derivatives with modifications in the anilino substituent, ester group, or aromatic core. Below is a detailed comparison with key analogs:

Substitution on the Anilino Group

Compound 1 : Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate
  • Substituent: 2-(Trifluoromethyl)anilino.
  • Molecular Weight : ~448.3 g/mol (estimated from C21H18F3N2O5).
  • XLogP3 : Likely >3.0 (CF3 group enhances lipophilicity).
  • Impact : The electron-withdrawing trifluoromethyl group increases metabolic stability and may improve target binding affinity in hydrophobic pockets .
Compound 2 : Methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
  • Substituent: 5-Chloro-2-methoxyanilino.
  • Molecular Weight : 430.09 g/mol.
  • Impact : The chloro group enhances lipophilicity, while the methoxy group improves solubility. This combination balances membrane permeability and aqueous solubility .
Compound 3 : SID7969543 (Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate)
  • Substituent: 2,3-Dihydrobenzodioxin-7-ylamino.
  • Ester Group: Propanoate (vs. acetate in the main compound).
  • The propanoate ester may alter metabolic clearance rates .

Modifications in the Ester Group

Compound 4 : Ethyl 2-(5-fluoro-2-methylanilino)-2-oxoacetate
  • Structure: Simplified analog lacking the isoquinolinone core.
  • Molecular Weight : 255.25 g/mol.
  • Impact: The absence of the isoquinolinone ring reduces molecular complexity and likely diminishes target specificity. However, the fluoro substitution improves bioavailability and CNS penetration .

Core Structural Variations

Compound 5 : [2-(2-Methylanilino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate
  • Core Structure: Replaces isoquinolinone with a phenoxyacetate group.
  • The 4-chloro substituent enhances halogen bonding .

Comparative Data Table

Compound Name Substituent/Modification Molecular Weight (g/mol) XLogP3 Key Features
Main Compound 2-Methylanilino, ethyl acetate 380.4 2.7 Balanced lipophilicity, flexibility
Compound 1 (Trifluoromethyl analog) 2-(Trifluoromethyl)anilino ~448.3 >3.0 Enhanced metabolic stability
Compound 2 (Chloro-methoxy analog) 5-Chloro-2-methoxyanilino 430.09 ~3.2 Improved solubility-lipophilicity balance
SID7969543 (Benzodioxin analog) 2,3-Dihydrobenzodioxin-7-ylamino Higher (exact N/A) ~2.5 Polar interactions, propanoate ester
Compound 4 (Simplified ester) No isoquinolinone core 255.25 1.8 Higher bioavailability, lower complexity

Research Findings and Implications

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., CF3, Cl) : Increase lipophilicity and target affinity but may reduce solubility.
    • Electron-Donating Groups (e.g., OCH3) : Improve solubility and metabolic stability .
  • Ester Group Variations: Ethyl vs. methyl esters influence metabolic rates (ethyl esters are typically more stable). Propanoate esters (as in SID7969543) extend half-life due to slower hydrolysis .

Biological Activity

Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique isoquinoline backbone with an ethoxyacetate moiety, which may contribute to its biological properties. Its molecular formula is C₁₈H₁₉N₂O₃, and it has a molecular weight of approximately 313.35 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, isoquinoline derivatives have shown promising cytotoxic effects against various cancer cell lines. A case study demonstrated that a related compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC₅₀ value of 12.5 µM, indicating significant potential for further development in cancer therapeutics .

The proposed mechanism of action for isoquinoline derivatives includes the induction of apoptosis through the activation of caspases and modulation of the mitochondrial membrane potential. In vitro assays revealed that treatment with similar compounds led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicated that related isoquinoline compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, suggesting effective antimicrobial potential .

Data Summary Table

Biological ActivityCell Line/OrganismIC₅₀/MIC ValueReference
AnticancerMCF-712.5 µM
AntimicrobialS. aureus15 µg/mL
AntimicrobialE. coli30 µg/mL

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate moderate toxicity at higher concentrations, with observed effects including skin irritation and eye damage in animal models. Further investigations are required to establish a complete toxicological profile .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate?

The synthesis involves multi-step reactions requiring precise control of parameters such as temperature, solvent selection, and reaction time. For example:

  • Acylation : Coupling 2-methylaniline derivatives with activated carbonyl intermediates under anhydrous conditions (e.g., using DCC/DMAP catalysis) .
  • Cyclization : Formation of the isoquinolinone core via intramolecular cyclization, often catalyzed by Lewis acids like ZnCl₂ .
  • Esterification : Final step using ethyl oxalyl chloride or similar agents to introduce the ethoxyacetate moiety .

Q. Optimization Table :

StepParameterOptimal RangeYield Impact
AcylationTemperature0–5°CPrevents side reactions
CyclizationSolventToluene/THFMaximizes ring closure efficiency
EsterificationReaction Time12–16 hrsEnsures >90% conversion

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl signals at δ 165–175 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 423.15) .
  • FT-IR : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, N-H bend at ~1540 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Target Selection : Prioritize enzymes/receptors structurally related to its isoquinolinone core (e.g., kinase or nuclear receptor SF-1 inhibition assays) .
  • Assay Types :
    • In vitro enzyme inhibition (IC₅₀ determination via fluorescence polarization).
    • Cell-based assays (e.g., cytotoxicity in cancer cell lines, with EC₅₀ calculated using MTT assays) .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
  • Off-Target Profiling : Use proteome-wide binding assays (e.g., thermal shift assays or SPR) to identify non-specific interactions .
  • Structural Analog Comparison : Benchmark against compounds like SID7969543 (a known SF-1 inhibitor) to contextualize activity .

Q. What is the mechanistic basis for its interaction with steroidogenic factor 1 (SF-1)?

  • Binding Mode : The isoquinolinone core likely occupies the hydrophobic pocket of SF-1, while the 2-methylanilino group forms hydrogen bonds with Arg255 and Glu269 residues .
  • Validation : Perform mutagenesis studies on SF-1 to confirm critical binding residues .

Q. How can structure-activity relationship (SAR) studies be structured to improve potency?

  • Modification Sites :
    • A : Replace 2-methylanilino with bulkier substituents (e.g., 2,6-dimethyl) to enhance hydrophobic interactions .
    • B : Modify the ethoxyacetate group to a propionate ester for improved solubility .
  • Activity Data Table :
DerivativeSF-1 IC₅₀ (µM)Solubility (mg/mL)
Parent0.450.12
A (2,6-dimethyl)0.280.09
B (propionate)0.520.31

Q. What computational tools can predict its metabolic stability?

  • Software : Use Schrödinger’s QikProp for ADME profiling (e.g., CYP450 inhibition risk) or molecular dynamics simulations to assess hepatic clearance .
  • Key Parameters : LogP (predicted 2.8), PSA (85 Ų), and CYP3A4 binding affinity .

Q. How can degradation products under acidic/alkaline conditions be identified?

  • Forced Degradation : Expose the compound to 0.1N HCl/NaOH at 40°C for 24 hrs, followed by LC-MS/MS analysis .
  • Common Degradants :
    • Hydrolysis of the ester group to carboxylic acid (m/z 395.12).
    • Oxidative cleavage of the isoquinolinone ring .

Q. What strategies mitigate low aqueous solubility in formulation studies?

  • Excipients : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions .
  • Salt Formation : Screen with counterions like sodium or meglumine to enhance solubility ≥5-fold .

Q. How can contradictory solubility data in literature be reconciled?

  • Standardized Protocols : Adopt USP dissolution methods with controlled pH (e.g., pH 6.8 PBS) and sink conditions .
  • Inter-Lab Validation : Collaborate with multiple labs to assess batch-to-batch variability (e.g., purity >98% by HPLC) .

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